Sulfonamide pKa (Acidity): 3,5-Difluoro vs. Unsubstituted and Monofluorinated Analogs
The acidity of the derived sulfonamide NH group is a key determinant of binding affinity to metalloenzymes such as carbonic anhydrase. In a direct head-to-head study, 3,5-difluorobenzenesulfonamide (3,5-FBS) exhibited a pKa of 9.4, which is significantly lower than that of unsubstituted benzenesulfonamide (BS, pKa 10.1) and 4-fluorobenzenesulfonamide (4-FBS, pKa 10.0) . This indicates that the 3,5-difluoro pattern increases sulfonamide NH acidity by approximately 0.7 log units compared to the unsubstituted parent compound. Compared to the ortho-substituted 2,6-difluorobenzenesulfonamide (pKa 9.1), 3,5-FBS exhibits intermediate acidity . The enhanced acidity of 3,5-FBS correlates with stronger zinc coordination in carbonic anhydrase active sites .
| Evidence Dimension | Sulfonamide NH pKa |
|---|---|
| Target Compound Data | 3,5-Difluorobenzenesulfonamide pKa = 9.4 |
| Comparator Or Baseline | Benzenesulfonamide pKa = 10.1; 4-Fluorobenzenesulfonamide pKa = 10.0; 2,6-Difluorobenzenesulfonamide pKa = 9.1 |
| Quantified Difference | ΔpKa = -0.7 relative to unsubstituted; ΔpKa = -0.6 relative to 4-fluoro; ΔpKa = +0.3 relative to 2,6-difluoro |
| Conditions | Potentiometric titration; pKa values determined in aqueous solution |
Why This Matters
The 0.7 pKa unit decrease compared to benzenesulfonamide translates into a ~5-fold increase in acidity, which directly impacts enzyme binding thermodynamics and provides a tunable parameter for medicinal chemistry optimization of sulfonamide-based inhibitors.
- [1] Güzel, Ö. et al. Table 1: Abbreviation, Titratable molecule, pKa, ΔH°ion, p, LogP. PMC Article PMC3733126, Table 1. Data originally from Scott et al. and related studies. View Source
